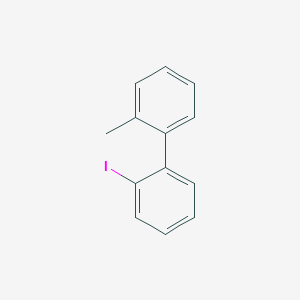![molecular formula C49H60B4O8 B13402029 2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobifluorene core with four boronic ester groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] typically involves the following steps:
Formation of the Spirobifluorene Core: The spirobifluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent cyclization reactions.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a borylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester groups can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of various organic materials and pharmaceuticals.
Scientific Research Applications
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: It is employed in the synthesis of conjugated polymers and other advanced materials that have applications in sensors, transistors, and other electronic devices.
Medicinal Chemistry: The compound’s boronic ester groups make it a useful building block in the synthesis of biologically active molecules and potential drug candidates.
Mechanism of Action
The mechanism by which 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester groups act as nucleophiles, reacting with electrophilic partners (such as aryl halides) in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound also features multiple boronic ester groups and is used in similar applications, such as organic electronics and materials science.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester compound used in the synthesis of conjugated copolymers and other advanced materials.
Uniqueness
What sets 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] apart is its spirobifluorene core, which provides unique electronic properties and structural stability. This makes it particularly valuable in the development of high-performance organic electronic devices .
Properties
Molecular Formula |
C49H60B4O8 |
|---|---|
Molecular Weight |
820.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2',7,7'-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C49H60B4O8/c1-41(2)42(3,4)55-50(54-41)29-17-21-33-34-22-18-30(51-56-43(5,6)44(7,8)57-51)26-38(34)49(37(33)25-29)39-27-31(52-58-45(9,10)46(11,12)59-52)19-23-35(39)36-24-20-32(28-40(36)49)53-60-47(13,14)48(15,16)61-53/h17-28H,1-16H3 |
InChI Key |
FZXHNTCTFRYPRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)B7OC(C(O7)(C)C)(C)C)C8=C5C=C(C=C8)B9OC(C(O9)(C)C)(C)C)C=C(C=C4)B1OC(C(O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


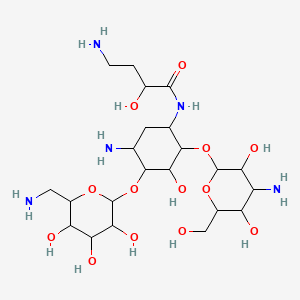
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
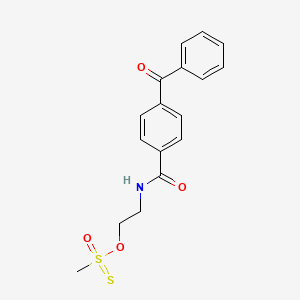

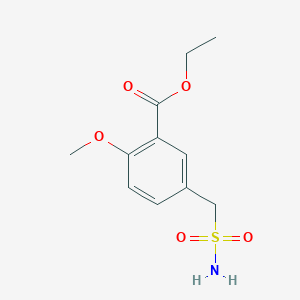

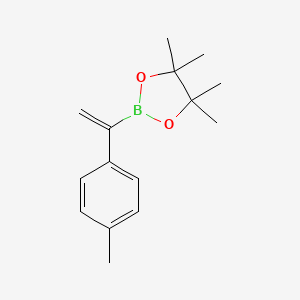
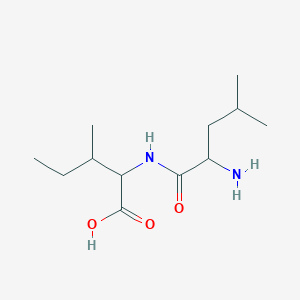

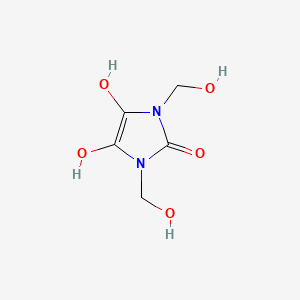
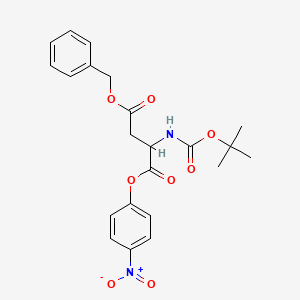
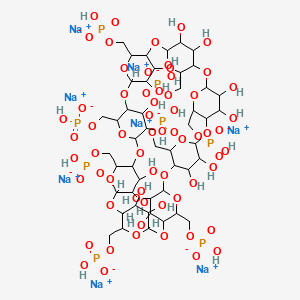
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
